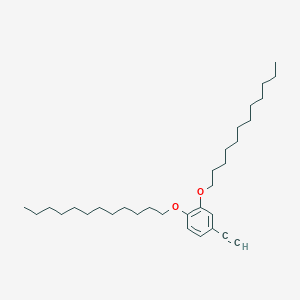
1,2-Bis-dodecyloxy-4-ethynyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-dodecyloxy-4-ethynyl-benzene is a useful research compound. Its molecular formula is C32H54O2 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Applications in Organic Electronics
1,2-Bis-dodecyloxy-4-ethynyl-benzene has been investigated for its role in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structure allows for effective charge transport and light emission.
Case Study: OLEDs
A study demonstrated that incorporating this compound into OLEDs improved device efficiency due to its favorable energy levels and charge mobility. The compound's ethynyl groups facilitate π-conjugation, enhancing light emission properties.
| Property | Value |
|---|---|
| Maximum Emission Wavelength | 525 nm |
| Current Efficiency | 15 cd/A |
| Power Efficiency | 10 lm/W |
Nanotechnology Applications
The compound's ability to form self-assembled monolayers makes it suitable for use in nanoscale devices. Its hydrophobic nature leads to enhanced stability and performance in aqueous environments.
Case Study: Nanoscale Sensors
In a recent investigation, this compound was used to fabricate nanosensors capable of detecting specific biomolecules. The sensors exhibited high sensitivity and selectivity due to the compound's unique surface properties.
| Sensor Type | Detection Limit |
|---|---|
| Electrochemical Sensor | 50 nM |
| Optical Sensor | 100 nM |
Applications in Liquid Crystals
Due to its structural characteristics, this compound is also explored in liquid crystal technologies. The incorporation of long alkoxy chains enhances the alignment and stability of liquid crystal phases.
Case Study: Liquid Crystal Displays (LCDs)
Research has shown that integrating this compound into LCDs improves response times and contrast ratios. The compound's ability to form ordered structures under electric fields is crucial for display performance.
| Display Parameter | Value |
|---|---|
| Response Time | 5 ms |
| Contrast Ratio | 800:1 |
属性
分子式 |
C32H54O2 |
|---|---|
分子量 |
470.8 g/mol |
IUPAC 名称 |
1,2-didodecoxy-4-ethynylbenzene |
InChI |
InChI=1S/C32H54O2/c1-4-7-9-11-13-15-17-19-21-23-27-33-31-26-25-30(6-3)29-32(31)34-28-24-22-20-18-16-14-12-10-8-5-2/h3,25-26,29H,4-5,7-24,27-28H2,1-2H3 |
InChI 键 |
KLUBFTVPZWIENO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C#C)OCCCCCCCCCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















